molecular formula C10H9O5- B14123712 (3,4-Dimethoxyphenyl)(oxo)acetate

(3,4-Dimethoxyphenyl)(oxo)acetate

Cat. No.: B14123712
M. Wt: 209.17 g/mol
InChI Key: BMGOAOMKRNIFAM-UHFFFAOYSA-M
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Description

(3,4-Dimethoxyphenyl)(oxo)acetate is an organic compound with the molecular formula C12H14O5 It is a derivative of phenylacetate, where the phenyl ring is substituted with two methoxy groups at the 3 and 4 positions, and the acetate group is attached to the oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(oxo)acetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with an alcohol (such as ethanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to yield the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(oxo)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which (3,4-Dimethoxyphenyl)(oxo)acetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include metabolic processes where the compound is metabolized to active or inactive forms .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar structure but lacks the oxo group.

    3,4-Dimethoxyphenylacetone: Contains a ketone group instead of the acetate group.

    3,4-Dimethoxyphenylethanol: Contains a hydroxyl group instead of the oxo group.

Uniqueness

(3,4-Dimethoxyphenyl)(oxo)acetate is unique due to the presence of both methoxy groups and the oxo group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C10H9O5-

Molecular Weight

209.17 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-oxoacetate

InChI

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)/p-1

InChI Key

BMGOAOMKRNIFAM-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)[O-])OC

Origin of Product

United States

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